2-(4-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Description
The compound “2-(4-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a metabolite of Vismodegib . It has a complex structure with a molecular weight of 627.44 and a chemical formula of C26H24Cl2N2O10S . The IUPAC name for this compound is (1R,4R,5S,6R)-2-({6-[2-chloro-5-(2-chloro-4-methanesulfonylbenzamido)phenyl]pyridin-3-yl}oxy)-3,4,5,6-tetrahydroxycyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a sulfonyl group, a carbonyl group, and active methylene moieties . The structure also includes two chlorine atoms and a pyridine ring .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a logP value of 0.28, a pKa (Strongest Acidic) of 3.8, a pKa (Strongest Basic) of 2.95, and a Physiological Charge of -1 . It also has a Hydrogen Acceptor Count of 11, a Hydrogen Donor Count of 6, a Polar Surface Area of 203.58 Å2, and a Rotatable Bond Count of 7 .Scientific Research Applications
Synthetic Chemistry and Transition Metal Catalysis
The synthesis of indazoles has seen significant advancements. Notably, transition metal-catalyzed reactions offer efficient routes. For instance:
- Cu(OAc)₂-Catalyzed N–N Bond Formation : This method allows facile synthesis of 1H-indazoles by employing oxygen as the terminal oxidant. It involves N–H ketimine species formation followed by N–N bond formation in DMSO under O₂ atmosphere .
Sulfonamide Functional Group Applications
The methanesulfonylbenzamido group in this compound (–SO₂NH–) is a sulfonamide. Sulfonamides are versatile functional groups with applications in various fields, including medicinal chemistry and agrochemicals.
properties
IUPAC Name |
6-methyl-2-[(4-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-10-3-8-13-14(9-10)25-18(15(13)16(19)21)20-17(22)11-4-6-12(7-5-11)26(2,23)24/h4-7,10H,3,8-9H2,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSXLNLBCLJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
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